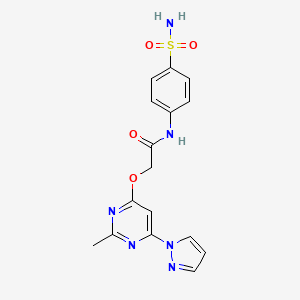![molecular formula C25H20ClFN2O4S B2952910 2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 866590-98-9](/img/structure/B2952910.png)
2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and exhibit important biological activities .
Synthesis Analysis
Quinoline derivatives are synthesized through various methods, and their antimicrobial activity depends on the substitution on the heterocyclic pyridine ring . Chemical modification of quinoline is one of the common approaches used in drug discovery .Molecular Structure Analysis
The molecular structure of quinoline derivatives, including the compound you mentioned, is complex. The quinoline nucleus is present in numerous biological compounds .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Scientific Research Applications
Cytotoxic Activity and Anticancer Potential
Some novel sulfonamide derivatives, including structures similar to the specified chemical compound, have been synthesized and evaluated for their cytotoxic activities against cancer cell lines such as breast cancer (MDA-MB-231) and colon cancer (HT-29). One compound exhibited potent activity against breast cancer cell lines, showcasing the potential therapeutic applications of these compounds in cancer treatment (Ghorab et al., 2015).
Structural Aspects and Properties
Research into the structural aspects of amide-containing isoquinoline derivatives has been conducted, focusing on their behavior when treated with mineral acids, their ability to form gels or crystalline solids, and their enhanced fluorescence emission properties. This study provides insights into the potential applications of these compounds in material science and as fluorescence markers (Karmakar et al., 2007).
Fluorination Techniques
A study on the fluorination of 2-chloro-3-formylquinolines, which shares a structural motif with the specified compound, highlights the use of microwave irradiation to improve yield and reduce reaction times. This research underlines the significance of fluorination in enhancing the biological activity and lipid solubility of organic compounds, which could be pivotal in drug synthesis and development (Kidwai et al., 1999).
Antimicrobial and Antiviral Activities
The therapeutic effects of novel anilidoquinoline derivatives against Japanese encephalitis have been evaluated, with findings indicating significant antiviral and antiapoptotic effects in vitro. This suggests potential applications in treating viral infections and in the development of antiviral drugs (Ghosh et al., 2008).
Synthesis and Characterization for Biological Screening
The synthesis and characterization of new quinazolines, aiming at potential antimicrobial agents, illustrate the broad applicability of compounds with structural similarities to the specified chemical in addressing bacterial infections. This underscores the importance of structural modification and synthesis in discovering new therapeutic agents (Desai et al., 2007).
Future Directions
properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN2O4S/c1-2-16-3-12-22-21(13-16)25(31)23(34(32,33)20-10-4-17(26)5-11-20)14-29(22)15-24(30)28-19-8-6-18(27)7-9-19/h3-14H,2,15H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCCFKVHMCWYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,5-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2952827.png)

![N-[4-(Benzimidazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2952829.png)
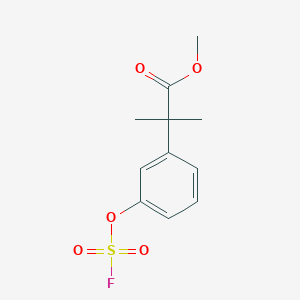

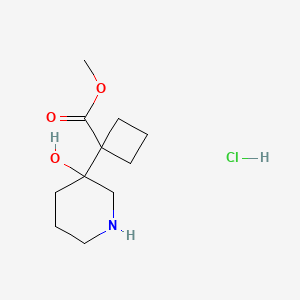


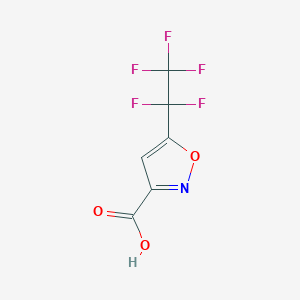
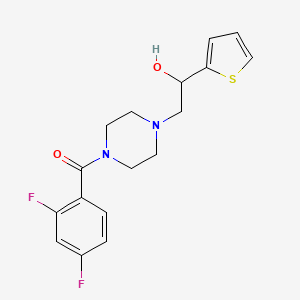
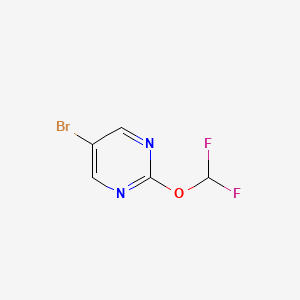
![2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2952848.png)
